2-(2-Fluorophenoxy)ethanamine hydrochloride
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Overview
Description
2-(2-Fluorophenoxy)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H11ClFNO and its molecular weight is 191.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Routes and Intermediates
One of the key applications of derivatives similar to 2-(2-Fluorophenoxy)ethanamine hydrochloride involves its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, a novel synthetic route was developed for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, highlighting its significance as a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. This method utilized 2-nitrochlorobenzene as a starting material and involved several steps including O-alkylation, reduction, and etherification, underscoring the chemical versatility and economic efficiency of accessing such intermediates (Luo, Chen, Zhang, & Huang, 2008).
Radiopharmaceutical Applications
Derivatives of this compound have also been explored in the context of radiopharmaceuticals. A study illustrated the application of no-carrier-added (n.c.a.) 4-[18F]fluorophenol for diaryl ether syntheses, which is pivotal in the development of potential radiopharmaceuticals. The research focused on synthesizing structural analogs of radiotracers for imaging serotonin reuptake transporter sites (SERT), although the compounds exhibited low affinity towards monoamine transporters. This indicates the potential of such derivatives in enhancing the spectrum of radiolabeling procedures despite challenges in affinity optimization (Stoll, Ermert, Oya, Kung, & Coenen, 2004).
Fluoroionophores and Sensing Applications
The development of fluoroionophores from diamine-salicylaldehyde (DS) derivatives showcases another intriguing application. These compounds demonstrate spectral diversity and selectivity in metal ion recognition, with specific chelation to Zn+2 in organic and semi-aqueous solutions. This research underscores the potential of this compound derivatives in creating sensitive and selective sensors for metal ions, contributing to advancements in environmental monitoring and bioanalytical chemistry (Hong, Lin, Hsieh, & Chang, 2012).
Antimicrobial and Antidiabetic Activities
Research into Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine has revealed their potential in antimicrobial and antidiabetic applications. These compounds were synthesized using an environmentally friendly method and demonstrated inhibitory activities against bacterial growth and α-amylase, a key enzyme in diabetes management. This suggests that derivatives of this compound could play a role in the development of new therapeutics for infectious diseases and diabetes (S. G., D. K., S. P., & B. N., 2023).
Safety and Hazards
Properties
IUPAC Name |
2-(2-fluorophenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZQQAPLSWJXDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.